3-(Triallylsilyl)propyl Methacrylate (stabilized with MEHQ)
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Overview
Description
3-(Triallylsilyl)propyl Methacrylate (stabilized with MEHQ): is a chemical compound with the molecular formula C16H26O2Si. It is a methacrylate ester functionalized with a triallylsilyl group, which imparts unique properties to the compound. The stabilization with MEHQ (monomethyl ether hydroquinone) is essential to prevent premature polymerization during storage and handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triallylsilyl)propyl Methacrylate typically involves the reaction of triallylchlorosilane with 3-hydroxypropyl methacrylate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain the desired compound .
Industrial Production Methods: Industrial production of 3-(Triallylsilyl)propyl Methacrylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The stabilization with MEHQ is crucial in industrial settings to prevent polymerization during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 3-(Triallylsilyl)propyl Methacrylate undergoes various chemical reactions, including:
Polymerization: The methacrylate group readily undergoes free radical polymerization to form polymers.
Hydrosilylation: The triallylsilyl group can participate in hydrosilylation reactions with alkenes and alkynes.
Substitution: The compound can undergo nucleophilic substitution reactions at the silicon atom.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Hydrosilylation: Catalyzed by transition metal complexes such as platinum or rhodium catalysts.
Substitution: Typically involves nucleophiles such as alkoxides or amines.
Major Products Formed:
Polymers: Formed through polymerization reactions, used in coatings, adhesives, and sealants.
Hydrosilylation Products: Functionalized silanes and siloxanes.
Substitution Products: Various organosilicon compounds.
Scientific Research Applications
Chemistry: 3-(Triallylsilyl)propyl Methacrylate is used as a monomer in the synthesis of polymers with unique properties. It is also used in the preparation of functionalized silanes and siloxanes for various applications .
Biology and Medicine: The compound is used in the development of biomaterials and drug delivery systems. Its ability to form biocompatible polymers makes it suitable for medical applications such as tissue engineering and wound healing .
Industry: In the industrial sector, 3-(Triallylsilyl)propyl Methacrylate is used in the production of coatings, adhesives, and sealants. Its unique properties enhance the performance of these materials, making them more durable and resistant to environmental factors .
Mechanism of Action
The mechanism of action of 3-(Triallylsilyl)propyl Methacrylate involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, while the triallylsilyl group provides additional functionality through hydrosilylation and substitution reactions. These reactions result in the formation of polymers with enhanced mechanical and chemical properties .
Comparison with Similar Compounds
3-(Trimethoxysilyl)propyl Methacrylate: Similar in structure but with methoxy groups instead of allyl groups.
3-(Triethoxysilyl)propyl Methacrylate: Contains ethoxy groups instead of allyl groups.
3-(Triisopropoxysilyl)propyl Methacrylate: Contains isopropoxy groups instead of allyl groups.
Uniqueness: 3-(Triallylsilyl)propyl Methacrylate is unique due to the presence of allyl groups, which provide additional reactivity and functionality. This makes it suitable for applications requiring cross-linking and enhanced mechanical properties .
Properties
IUPAC Name |
3-tris(prop-2-enyl)silylpropyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-6-11-19(12-7-2,13-8-3)14-9-10-18-16(17)15(4)5/h6-8H,1-4,9-14H2,5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQKPAZSDBDDET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](CC=C)(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1990509-31-3 |
Source
|
Record name | 3-(Triallylsilyl)propyl Methacrylate (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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